molecular formula C14H19N3O B11811322 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11811322
M. Wt: 245.32 g/mol
InChI Key: RRAVKUYWIRSPBF-UHFFFAOYSA-N
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Description

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 3-methyl-5-vinylpyridin-2-yl group and an ethanone moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 3-Methyl-5-vinylpyridine: This intermediate can be synthesized through the alkylation of 3-methylpyridine with vinyl bromide under basic conditions.

    Formation of Piperazine Derivative: The 3-methyl-5-vinylpyridine is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine derivative.

    Acylation: The final step involves the acylation of the piperazine derivative with ethanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone: A similar compound with a different substitution pattern on the pyridine ring.

    1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)propanone: A compound with a propanone moiety instead of ethanone.

Uniqueness

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a vinylpyridine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-[4-(5-ethenyl-3-methylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19N3O/c1-4-13-9-11(2)14(15-10-13)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3

InChI Key

RRAVKUYWIRSPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C=C

Origin of Product

United States

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